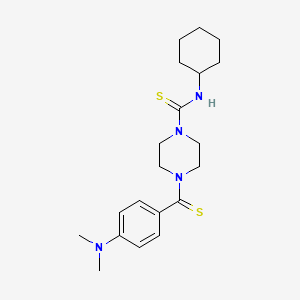

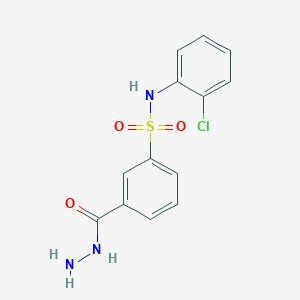

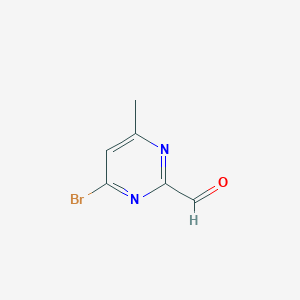

N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide, also known as Sulfachloropyridazine, is a sulfonamide antibiotic that belongs to the class of synthetic antibacterial agents. It is commonly used in the treatment of bacterial infections in both humans and animals. The compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.

科学的研究の応用

Synthesis and Catalytic Applications

N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide and related sulfonamide derivatives are significant in organic chemistry for their role in synthesizing various complex molecules. These compounds act as catalysts or intermediates in reactions such as the tandem cyclocondensation-Knoevenagel–Michael reaction, where they facilitate the synthesis of biologically active compounds like pyrazoles and xanthenes in neutral media, showcasing their versatility and efficiency in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014). Similarly, the catalytic application of N-bromo sulfonamide reagents in synthesizing 9-aryl-1,8-dioxo-octahydroxanthene derivatives further demonstrates the utility of these compounds in facilitating organic reactions under neutral conditions (Khazaei, Abbasi, & Moosavi‐Zare, 2016).

Biological Evaluation and Molecular Docking

The exploration of sulfonamide derivatives in biological contexts is another area of interest. These compounds have been evaluated for their antitumor activity against cell lines like HepG2 and MCF-7, with some showing promising results. Molecular docking studies help in understanding the potential interactions of these compounds with biological targets, providing insights into their therapeutic potential (Fahim & Shalaby, 2019).

Environmental Applications

Sulfonamide derivatives have also been studied for their environmental applications, particularly in the degradation of pollutants. For example, laccase isoenzymes from Pleurotus ostreatus have shown the ability to efficiently degrade environmental pollutants like chlorophenols, nitrophenols, and sulfonamide antibiotics, highlighting the potential use of sulfonamide-based compounds in environmental biotechnology (Zhuo et al., 2018).

Crystal Structure Analysis and Thermodynamics

The study of sulfonamides extends to understanding their molecular interactions through crystal structure analysis and thermodynamic studies. These investigations provide valuable information about the solubility, solvation, and distribution properties of sulfonamides, aiding in the design of more efficient and targeted compounds for various applications (Perlovich et al., 2007).

特性

IUPAC Name |

N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c14-11-6-1-2-7-12(11)17-21(19,20)10-5-3-4-9(8-10)13(18)16-15/h1-8,17H,15H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUVXGKMPBJUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NN)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

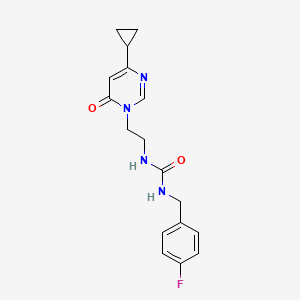

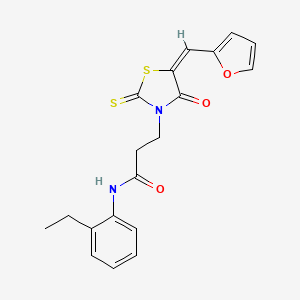

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2613554.png)

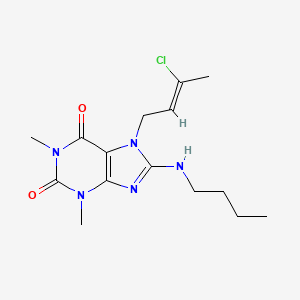

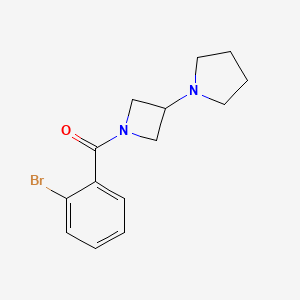

![ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2613559.png)

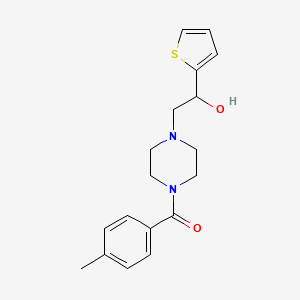

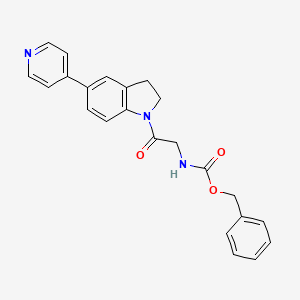

![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2613568.png)

![2-Chloro-1-[4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]propan-1-one](/img/structure/B2613569.png)